molecular formula C10H13FO4S B6242515 4-(3-hydroxybutyl)phenyl fluoranesulfonate CAS No. 2378503-68-3

4-(3-hydroxybutyl)phenyl fluoranesulfonate

Cat. No.: B6242515
CAS No.: 2378503-68-3
M. Wt: 248.3
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Description

4-(3-hydroxybutyl)phenyl fluoranesulfonate is an organic compound with the molecular formula C10H13FO4S and a molecular weight of 248.3 g/mol. This compound is notable for its unique physical and chemical properties, which have garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-hydroxybutyl)phenyl fluoranesulfonate typically involves the following steps:

    Starting Materials: The synthesis begins with phenol and 3-hydroxybutyl bromide.

    Reaction Conditions: The phenol undergoes an alkylation reaction with 3-hydroxybutyl bromide in the presence of a base such as potassium carbonate. This reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

    Sulfonation: The resulting 4-(3-hydroxybutyl)phenol is then subjected to sulfonation using fluoranesulfonic acid. This step is usually performed under controlled conditions to ensure the selective formation of the sulfonate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-hydroxybutyl)phenyl fluoranesulfonate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the butyl chain can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The sulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the sulfonate group.

Major Products

    Oxidation: Formation of 4-(3-oxobutyl)phenyl fluoranesulfonate or 4-(3-carboxybutyl)phenyl fluoranesulfonate.

    Reduction: Formation of this compound or 4-(3-butyl)phenyl fluoranesulfonate.

    Substitution: Formation of various substituted phenyl fluoranesulfonates depending on the nucleophile used.

Scientific Research Applications

4-(3-hydroxybutyl)phenyl fluoranesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other derivatives.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.

    Industry: It is used in the production of specialty chemicals and materials, including surfactants and polymers.

Mechanism of Action

The mechanism by which 4-(3-hydroxybutyl)phenyl fluoranesulfonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the hydroxyl group in the butyl chain can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(3-hydroxybutyl)phenyl sulfonate: Similar structure but lacks the fluorine atom, which can affect its reactivity and properties.

    4-(3-hydroxybutyl)phenyl methanesulfonate: Contains a methanesulfonate group instead of a fluoranesulfonate group, leading to different chemical behavior.

    4-(3-hydroxybutyl)phenyl tosylate: Contains a tosylate group, which is another common sulfonate ester used in organic synthesis.

Uniqueness

4-(3-hydroxybutyl)phenyl fluoranesulfonate is unique due to the presence of the fluoranesulfonate group, which imparts distinct chemical properties such as increased stability and reactivity compared to other sulfonate esters. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

CAS No.

2378503-68-3

Molecular Formula

C10H13FO4S

Molecular Weight

248.3

Purity

95

Origin of Product

United States

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